molecular formula C13H13NO3S B1596702 Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate CAS No. 263016-18-8

Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

Cat. No. B1596702
CAS RN: 263016-18-8
M. Wt: 263.31 g/mol
InChI Key: HTQNUGGPEURDFS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate, also known as ethyl 4-hydroxy-2-(p-tolyl)thiazole-5-carboxylate, is a chemical compound with a molecular formula of C14H15NO3S. It belongs to the class of thiazole derivatives and has been of great interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Activity : Ethyl 4-methyl-2-(4-(alkyloxy)phenyl)thiazole-5-carboxylate compounds, derived from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have shown significant anticancer activity against breast cancer cells MCF7. Their antiproliferative activity was evaluated, with some compounds displaying comparable activity to standard Paclitaxel (Sonar et al., 2020).

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities : Novel thiazole compounds synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate exhibited notable antibacterial and antifungal activities. In particular, some compounds showed significant fungicidal activities against specific pathogens (Qiu Li-ga, 2015).

Synthesis Methods

  • Improved Synthesis Processes : A synthesis method for 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate was developed, avoiding the use of hazardous substances like hydrogen sulfide and high-pressure equipment. This method provides a safer and more manageable approach to producing such compounds (Liu Jian-p, 2014).

Miscellaneous Applications

  • Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a derivative of the discussed compound, has been shown to effectively inhibit the corrosion of AA6061 alloy in hydrochloric acid media. Its efficiency increases with concentration and temperature, suggesting its potential use in industrial applications (Raviprabha & Bhat, 2019).
  • Antioxidant and Antimicrobial Activity : Various derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and tested for antimicrobial and antioxidant activities. Some compounds demonstrated promising results in these applications (Desai, Bhatt, & Joshi, 2019).

properties

IUPAC Name

ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)10-11(15)14-12(18-10)9-6-4-8(2)5-7-9/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQNUGGPEURDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421283
Record name Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

CAS RN

263016-18-8
Record name Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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